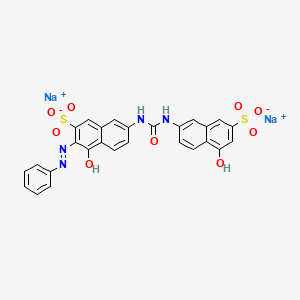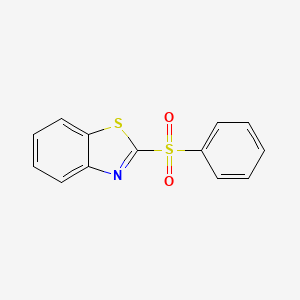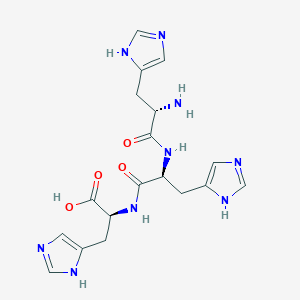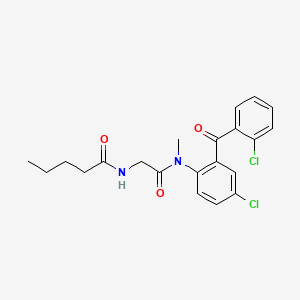![molecular formula C20H10Cl2F6O2 B14488143 1,1'-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] CAS No. 63364-73-8](/img/structure/B14488143.png)
1,1'-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by an oxygen bridge and substituted with chlorine and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] typically involves the reaction of 1,4-dihydroxybenzene with 2-chloro-4-(trifluoromethyl)benzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic aromatic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation can produce a quinone derivative.
Wissenschaftliche Forschungsanwendungen
1,1’-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of advanced polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Pharmaceuticals: The compound’s structure allows for the development of novel drugs with potential therapeutic effects, particularly in targeting specific biological pathways.
Chemical Research: It serves as a model compound for studying the effects of substituents on the reactivity and properties of aromatic compounds.
Wirkmechanismus
The mechanism of action of 1,1’-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] involves its interaction with molecular targets through various pathways. The presence of chlorine and trifluoromethyl groups can influence the compound’s electronic properties, making it a potent electrophile or nucleophile in different reactions. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene): Similar structure but with nonyl groups instead of chlorine and trifluoromethyl groups.
1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene: Contains amino groups instead of chlorine.
Benzene, 1,1’-(1,2-ethanediylbis(oxy))bis-: Similar ether linkage but different substituents.
Uniqueness
1,1’-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] is unique due to the combination of chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring high reactivity and stability.
Eigenschaften
CAS-Nummer |
63364-73-8 |
|---|---|
Molekularformel |
C20H10Cl2F6O2 |
Molekulargewicht |
467.2 g/mol |
IUPAC-Name |
2-chloro-1-[4-[2-chloro-4-(trifluoromethyl)phenoxy]phenoxy]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C20H10Cl2F6O2/c21-15-9-11(19(23,24)25)1-7-17(15)29-13-3-5-14(6-4-13)30-18-8-2-12(10-16(18)22)20(26,27)28/h1-10H |
InChI-Schlüssel |
NOQSXSZAOITFKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)Cl)OC3=C(C=C(C=C3)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


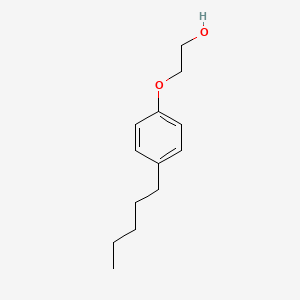
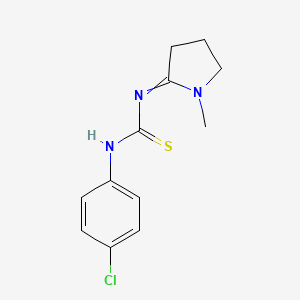

![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
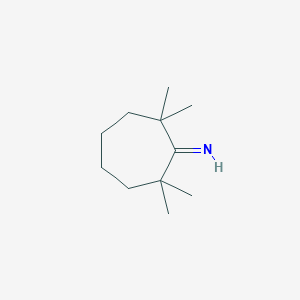
![2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14488106.png)
